molecular formula C5H4F6O3 B1280632 Bis(2,2,2-trifluoroethyl) Carbonate CAS No. 1513-87-7

Bis(2,2,2-trifluoroethyl) Carbonate

Cat. No. B1280632
CAS RN: 1513-87-7
M. Wt: 226.07 g/mol
InChI Key: WLLOZRDOFANZMZ-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) carbonate is a compound of interest in the field of energetic materials due to its high oxygen content, which exceeds that of liquid oxygen. The molecule is characterized by an s-cis-s-cis conformation of the carbonate group and is notable for its exceptionally high density, which is a consequence of both intra- and intermolecular interactions, including C-H...O and dipolar nitro-group interactions10.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of novel fluorinated bis(ether amine) monomers . These monomers are then used to synthesize polyimides with various commercially available aromatic dianhydrides. For instance, 1,1-bis[4-(4'-aminophenoxy)phenyl]-1-[3",5"-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction . Similarly, bis(cyclic carbonate)s based on sugar alcohols and di(trimethylolpropane) were synthesized for the preparation of crosslinked poly(carbonate-urethane)s .

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed by X-ray crystallography, which reveals details such as bond angles and the spatial arrangement of substituents. For example, the solid-state structure of Sb(RF)2OSO2CF3 revealed a covalent Sb-O interaction, indicating that the fluoromethyl substituents are not sufficiently basic to preclude coordination of the weakly basic anion at the cationic stibenium center . The molecular structures of bis(phosphoryl) and bis(phosphonio) derivatives were also investigated, showing unusually large bond angles around phosphorus atoms .

Chemical Reactions Analysis

The chemical reactivity of bis(2,2,2-trifluoroethyl) carbonate and related compounds can be inferred from the reactions of similar fluorinated compounds. For instance, Sb(RF)2Cl reacts quantitatively with silver triflate or trimethylsilyl triflate to give Sb(RF)2OSO2CF3 . The synthesis of polyimides from fluorinated aromatic diamine monomers involves a two-stage process with thermal imidization and chemical imidization of poly(amic acid) films .

Physical and Chemical Properties Analysis

Fluorinated compounds derived from bis(2,2,2-trifluoroethyl) carbonate analogs exhibit a range of physical and chemical properties. These include solubility in polar organic solvents, high glass transition temperatures, and excellent thermal stability . The polymers derived from bis-cyclic carbonates swell in a variety of organic solvents but not in protic polar solvents, indicating a degree of structural stability . The high density and oxygen content of bis(2,2,2-trinitroethyl) carbonate make it particularly interesting for applications in energetic materials10.

Scientific Research Applications

  • Flame Retardant Additive for Lithium-Ion Batteries :BTFC and its derivatives have been synthesized and used as flame retardant additives in lithium-ion batteries. For instance, Bis(2,2,2-Trifluoroethyl) ethylphosphonate, a derivative of BTFC, significantly suppresses the flammability of the electrolyte in lithium-ion batteries without impacting the electrochemical performance of the electrodes (Zhu et al., 2015).

  • Synthesis of Unsymmetrical Aliphatic Ureas :BTFC has been used in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. The process is efficient for both monosubstituted and functionalized alkyl amines and does not require special conditions like temperature control (Bogolubsky et al., 2014).

  • Fluorinated Electrolyte for High Voltage Lithium-Ion Cells :A fluorinated electrolyte mixture containing BTFC has shown promising performance in high-voltage lithium-ion cells. This mixture is used to enhance the cycling and storage performance of these cells (Xia et al., 2016).

  • Synthesis of Fluorinated Dialkyl Carbonates :BTFC has been synthesized from carbon dioxide, serving as an environmentally benign phosgene substitute. This synthesis demonstrates an effective use of carbon dioxide as a carbonyl source (Sugiyama et al., 2020).

  • Non-Isocyanate Polyurethane Synthesis :BTFC is involved in the synthesis of non-isocyanate polyurethanes (NIPUs) by reacting with diamines. This process offers an alternative to conventional polyurethanes, avoiding the use of toxic phosgene or isocyanates (Sheng et al., 2015).

  • Electrolytes for Electrochemical Capacitors :Modified electrolytes for electrochemical capacitors, including BTFC, have been explored to improve stability at higher voltages. These electrolytes demonstrate good retention of capacitance and reduced internal resistance, suggesting new strategies for enhancing the performance of supercapacitors (Krause et al., 2021).

  • Cross-Linked Polymeric Networks for Implant Applications :BTFC-based bis(cyclic carbonate) was synthesized and used as a cross-linker in poly(trimethylene carbonate) networks, showing potential for implant applications due to their high gel percentage, decomposition temperature, and good mechanical properties (Yang et al., 2013).

Safety And Hazards

Bis(2,2,2-trifluoroethyl) Carbonate is highly flammable and can cause skin and eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and use explosion-proof electrical/ventilating/lighting/equipment .

properties

IUPAC Name

bis(2,2,2-trifluoroethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOZRDOFANZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778861
Record name Bis(2,2,2-trifluoroethyl) Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,2-trifluoroethyl) Carbonate

CAS RN

1513-87-7
Record name Bis(2,2,2-trifluoroethyl) Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) Carbonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
M Sugiyama, M Akiyama, K Nishiyama… - …, 2020 - Wiley Online Library
Fluorinated dialkyl carbonates (DACs), which serve as environmentally benign phosgene substitutes, were produced successfully from carbon dioxide either directly or indirectly. …
AV Bogolubsky, YS Moroz, PK Mykhailiuk… - ACS Combinatorial …, 2014 - ACS Publications
One-pot parallel synthesis of unsymmetrical aliphatic ureas was achieved with bis(2,2,2-trifluoroethyl) carbonate. The procedure worked well for both the monosubstituted and …
Number of citations: 25 pubs.acs.org
FC Krause, JP Jones, MC Smart, KB Chin… - Electrochimica Acta, 2021 - Elsevier
Standard acetonitrile/tetraalkylammonium-tetrafluoroborate-based electrochemical capacitor electrolytes were modified with both fluorinated additives (including fluorinated analogs of …
Number of citations: 4 www.sciencedirect.com
MC Smart, BV Ratnakumar, VS Ryan-Mowrey… - Journal of power …, 2003 - Elsevier
There has been increasing interest in developing lithium-ion electrolytes that possess enhanced safety characteristics, while still able to provide the desired stability and performance. …
Number of citations: 57 www.sciencedirect.com
L Zhou, S Qian, C Yang, T Han, Y Song… - ACS Applied Energy …, 2022 - ACS Publications
Nickel-rich layered transition metal (TM) oxide cathode materials become the prospective candidates for high-energy lithium-ion batteries on account of their significant role in improving …
Number of citations: 0 pubs.acs.org
J Xia, R Petibon, A Xiao, WM Lamanna… - Journal of The …, 2016 - iopscience.iop.org
The effects of four fluorinated carbonates including fluoroethylene carbonate, difluoroethylene carbonate, bis (2, 2, 2-trifluoroethyl) carbonate and 2, 2, 3, 4, 4, 4-hexafluorobutyl methyl …
Number of citations: 68 iopscience.iop.org
M Ue, Y Sasaki, Y Tanaka, M Morita - … for Lithium and Lithium-Ion Batteries, 2014 - Springer
Most of the liquid electrolytes used in commercial lithium-ion (Li-ion) cells are nonaqueous solutions, in which roughly 1 mol dm −3 of lithium hexafluorophosphate (LiPF 6 ) salt is …
Number of citations: 58 link.springer.com
IA Shkrob, KZ Pupek, DP Abraham - The Journal of Physical …, 2016 - ACS Publications
Presently, there is a strong incentive for increasing the operation voltage of Li-ion cells above 4.5 V in order to increase the density of stored energy. Aluminum is an inexpensive, …
Number of citations: 22 pubs.acs.org
R Okada, Y Aoki, M Oda, M Nakazawa… - ACS Applied Energy …, 2022 - ACS Publications
Highly concentrated electrolyte solutions that used methyl 2,2,2-trifluoroethyl carbonate (MFEC) as a single solvent were studied for Si nano-flake powder negative electrodes. The …
Number of citations: 0 pubs.acs.org
MA Lee, JB Lee, JN Lee, SG Woo, J Yu… - Journal of Electroanalytical …, 2022 - Elsevier
A highly fluorinated carbonate molecule-based electrolyte is introduced to enhance the electrochemical performance of lithium metal batteries. The applied bis(2, 2, 2-trifluoroethyl) …
Number of citations: 10 www.sciencedirect.com

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